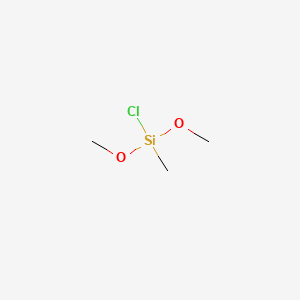

Methyldimethoxychlorosilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloro-dimethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9ClO2Si/c1-5-7(3,4)6-2/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQKYMDXABOCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90912724 | |

| Record name | Chloro(dimethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

994-07-0 | |

| Record name | Chlorodimethoxymethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=994-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chlorodimethoxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chlorodimethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(dimethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Hydrolysis:the First Step Involves the Reaction of Methyldimethoxychlorosilane with Water. the Si Cl Bond Hydrolyzes Almost Instantaneously, While the Si Och₃ Bonds Hydrolyze at a More Moderate Rate.cfmats.comthis Multi Stage Hydrolysis Leads to the Formation of Highly Reactive Silanol Intermediates Containing Si Oh Groups .

Step 1 (fast): CH₃(OCH₃)₂SiCl + H₂O → CH₃(OCH₃)₂SiOH + HCl

Step 2 (slower): CH₃(OCH₃)₂SiOH + 2H₂O → CH₃Si(OH)₃ + 2CH₃OH

The final hydrolysis product, methylsilanetriol, is a key precursor in the formation of the cross-linked structure. The rate of hydrolysis of the alkoxy groups can be influenced by factors such as pH and the presence of catalysts.

Condensation:the Silanol Groups Generated During Hydrolysis Are Unstable and Readily Undergo Self Condensation or Condensation with Other Hydroxyl Groups E.g., on Substrate Surfaces to Form Stable Siloxane Bridges Si O Si .researchgate.netthis Process Releases Water or Alcohol As a Byproduct and is the Fundamental Reaction for Building the Polymer Network.

Self-condensation: 2 CH₃Si(OH)₃ → (HO)₂Si(CH₃)-O-(CH₃)Si(OH)₂ + H₂O

As this condensation reaction propagates, a three-dimensional, highly cross-linked polysiloxane network is formed. This network provides thermal stability, chemical resistance, and adhesive properties to the final material.

Methyldimethoxychlorosilane can be used as a cross-linking agent for various polymers. For instance, it can be used to create silane-terminated polymers, which are basic materials for silane-modified sealants and adhesives. cfmats.com In this application, the silane (B1218182) is first reacted with a polymer backbone (like a polyether), and the terminal methoxy (B1213986) groups are later hydrolyzed and condensed to cure the material. cfmats.com This ability to form covalent bonds between organic polymers and inorganic substrates makes it an effective adhesion promoter. chemimpex.comresearchgate.net

Table 2: Stages of Cross-linking with this compound

| Stage | General Reaction | Reactants | Products | Significance |

|---|---|---|---|---|

| Hydrolysis | Formation of Silanols | This compound, Water | Methylsilanetriol, HCl, Methanol (B129727) | Generation of reactive -OH groups |

| Condensation | Formation of Siloxane Bridges | Silanols | Polysiloxane Network, Water | Network formation and curing |

Chemical Reactivity and Transformation Pathways of Methyldimethoxychlorosilane

Hydrolysis Reactions and Silanol (B1196071) Formation

(CH₃)Si(OCH₃)₂Cl + 2H₂O → (CH₃)Si(OH)₂Cl + 2CH₃OH (CH₃)Si(OH)₂Cl + H₂O → (CH₃)Si(OH)₃ + HCl

The hydrolysis of the Si-Cl bond is typically much faster than that of the Si-OR (alkoxy) bond. acs.orggelest.com The reaction proceeds through nucleophilic substitution at the silicon center and can be catalyzed by both acids and bases.

Under acidic conditions, the hydrolysis of the methoxy (B1213986) groups is initiated by the protonation of the oxygen atom, making the methoxy group a better leaving group (methanol). unm.edu A water molecule then acts as a nucleophile, attacking the electrophilic silicon atom. This process can be described by a mechanism involving a pentacoordinate transition state. researchgate.net

The general steps for the acid-catalyzed hydrolysis of a Si-OCH₃ bond are:

Protonation: An oxygen atom of a methoxy group is protonated by a hydronium ion (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the silicon atom.

Elimination: A molecule of methanol (B129727) is eliminated, and a silanol group is formed.

The presence of the electron-donating methyl group can influence the reaction rate by stabilizing any partial positive charge that develops on the silicon atom during the transition state. unm.edu Computational studies on chlorosilanes suggest that with the assistance of additional water molecules acting as a proton relay, the energy barrier for hydrolysis can be significantly lowered. researchgate.net

In basic media, the hydrolysis is initiated by the attack of a hydroxide ion (OH⁻) on the silicon atom. unm.edu This is a direct nucleophilic substitution, and the reaction rate is generally dependent on the concentration of the hydroxide ions. The mechanism does not require the prior protonation of the leaving group.

The general steps for the base-catalyzed hydrolysis of a Si-OCH₃ bond are:

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate.

Elimination: A methoxide ion (CH₃O⁻) is eliminated.

Proton Transfer: The methoxide ion is subsequently protonated by water to form methanol.

The rate of base-catalyzed hydrolysis is influenced by the inductive effects of the substituents on the silicon atom. Electron-withdrawing groups tend to increase the rate of hydrolysis under basic conditions by making the silicon atom more electrophilic. unm.edu

The hydrolysis rates of different functional groups on the same silicon atom will vary. The Si-Cl bond is significantly more reactive towards water than the Si-OCH₃ bond. gelest.com The hydrolysis rate of alkoxysilanes is also influenced by the steric bulk of the alkoxy group, with methoxy groups hydrolyzing faster than ethoxy groups. gelest.com

Table 1: General Comparison of Hydrolysis Rates for Different Bonds on Silicon

| Bond Type | General Reactivity towards Hydrolysis | Factors Increasing Rate |

|---|---|---|

| Si-Cl | Very High | Increased water concentration |

| Si-OCH₃ | Moderate | Acid or base catalysis, less steric hindrance |

This table provides a qualitative comparison based on general principles of silane (B1218182) chemistry.

The solvent system and temperature play a crucial role in the kinetics of hydrolysis. The rate of hydrolysis generally increases with temperature, following the Arrhenius equation. researchgate.net The choice of solvent can affect the solubility of the reactants and the stability of the transition states. For instance, in mixed solvent systems (e.g., alcohol-water), the solvent can influence the reaction rates through hydrogen bonding and polarity effects. nih.gov Computational studies have indicated that the presence of additional water molecules can significantly lower the activation energy for hydrolysis by facilitating proton transfer. researchgate.net

The silanol intermediates formed from the hydrolysis of methyldimethoxychlorosilane, namely methyldimethoxysilanol ((CH₃)(OCH₃)₂SiOH) and methylsilanetriol (CH₃Si(OH)₃), are generally unstable and highly reactive. gelest.com Silanols have a strong tendency to undergo self-condensation to form siloxane bonds (Si-O-Si). gelest.com

The stability of silanols is influenced by several factors:

pH: Silanols are most stable in neutral or slightly acidic conditions (around pH 4). Both strongly acidic and basic conditions catalyze condensation reactions. researchgate.net The degrafting of alkylsilanes from surfaces, which involves the hydrolysis of Si-O-Substrate bonds, is promoted in acidic aqueous solutions. nih.govacs.orgresearchgate.net

Concentration: Higher concentrations of silanols lead to a faster rate of condensation.

Steric Hindrance: Bulky substituents around the silicon atom can sterically hinder the approach of another silanol molecule, thus slowing down the condensation rate and increasing the lifetime of the silanol. gelest.com

Condensation Reactions and Siloxane Network Formation

The silanol intermediates produced during the hydrolysis of this compound are precursors to the formation of polysiloxane structures through condensation reactions. elkem.com In these reactions, two silanol groups react to form a siloxane bond and a molecule of water. Alternatively, a silanol group can react with a methoxy group to form a siloxane bond and a molecule of methanol.

2 (CH₃)Si(OH)₃ → (HO)₂(CH₃)Si-O-Si(CH₃)(OH)₂ + H₂O

This process can continue, leading to the formation of linear chains, cyclic structures, or cross-linked three-dimensional networks. The structure of the final polysiloxane is highly dependent on the reaction conditions. unm.edu

The condensation reaction, like hydrolysis, can be catalyzed by both acids and bases. unm.edu

Acid-catalyzed condensation involves the protonation of a silanol group, making it more susceptible to nucleophilic attack by another silanol.

Base-catalyzed condensation involves the deprotonation of a silanol to form a more nucleophilic silanolate anion, which then attacks another neutral silanol.

Under acidic conditions with low water content, the condensation reaction tends to produce more linear, weakly branched polymers. In contrast, base-catalyzed hydrolysis with a high water-to-silane ratio typically leads to the formation of more highly branched, colloidal-like particles. unm.edu The ongoing condensation of silanol groups eventually leads to the formation of a stable, three-dimensional siloxane network. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methanol |

| Methyldimethoxysilanol |

| Methylsilanetriol |

| Hydronium ion |

| Hydroxide ion |

| Methoxide ion |

Mechanisms of Water Condensation

The process begins with the near-instantaneous hydrolysis of the highly reactive silicon-chlorine (Si-Cl) bond upon contact with water. This step produces a silanol intermediate, methyldimethoxysilanol, and hydrochloric acid (HCl).

Step 1: Rapid Hydrolysis of Si-Cl bond CH₃(OCH₃)₂Si-Cl + H₂O → CH₃(OCH₃)₂Si-OH + HCl

The hydrochloric acid generated in this first step acts as a catalyst, creating an acidic environment that promotes the subsequent hydrolysis of the more stable methoxy (Si-OCH₃) groups. unm.edu This acid-catalyzed hydrolysis involves the protonation of the oxygen atom of the methoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.

Step 2: Acid-Catalyzed Hydrolysis of Si-OCH₃ groups CH₃(OCH₃)₂Si-OH + 2H₂O ---(H⁺ catalyst)--> CH₃Si(OH)₃ + 2CH₃OH

Once silanol groups (Si-OH) are formed, condensation reactions occur to form stable siloxane bridges (Si-O-Si). This can happen in two ways: through a water-producing condensation between two silanol groups or an alcohol-producing condensation between a silanol group and a methoxy group. nih.gov

Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol Condensation: ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH nih.gov

The underlying mechanism for these substitution reactions at the silicon center is generally described as a bimolecular nucleophilic substitution (Sɴ2-Si), which proceeds through a penta- or hexavalent transition state or intermediate. nih.gov

Mechanisms of Alcohol Condensation (Alcoholysis)

When this compound reacts with an alcohol (ROH), a similar stepwise process of alcoholysis occurs. The Si-Cl bond first reacts rapidly with the alcohol to produce an alkoxysilane and HCl.

Step 1: Rapid Alcoholysis of Si-Cl bond CH₃(OCH₃)₂Si-Cl + ROH → CH₃(OCH₃)₂Si-OR + HCl

Following this initial step, the methoxy groups can undergo a transesterification reaction with the excess alcohol (ROH). This is typically an equilibrium process, catalyzed by the HCl generated in the first step.

Step 2: Transesterification of Si-OCH₃ groups CH₃(OCH₃)₂Si-OR + R'OH ⇌ CH₃(OCH₃)(OR')Si-OR + CH₃OH

Condensation then proceeds, primarily through an alcohol-producing pathway, as silanol intermediates (formed from any trace water) react with the alkoxide groups. Some proposed mechanisms for acid-catalyzed alcoholysis are consistent with a concerted displacement reaction involving a negatively charged, penta-substituted silicon intermediate. mst.edu

Kinetic Aspects of Condensation Reactions

Si-Cl Hydrolysis/Alcoholysis: This reaction is extremely fast and is generally considered to be diffusion-controlled.

Condensation: The condensation of silanols to form siloxane bonds is typically slower than hydrolysis, especially under acidic conditions. bohrium.comresearchgate.net

The kinetics of these reactions are complex, as hydrolysis and condensation occur concurrently. researchgate.net For instance, in studies of similar alkoxysilanes, the hydrolysis reaction is often treated as a pseudo-first-order reaction, while condensation is treated as a second-order reaction. bohrium.comresearchgate.net

Below is a table summarizing the qualitative and quantitative kinetic aspects of related silane systems, which provides context for the reactivity of this compound.

| Reaction Step | Reactant System | pH/Conditions | Rate Constant (k) | Reference |

| Hydrolysis | γ-Glycidoxypropyltrimethoxysilane | pH 5.4, 26°C | 0.026 min⁻¹ (pseudo-first order) | bohrium.comresearchgate.net |

| Hydrolysis | Tetraethylorthosilicate (TEOS) | Acidic (HCl) | 4.5 - 65 x 10⁻² M⁻¹min⁻¹ | nih.gov |

| Condensation | Tetraethylorthosilicate (TEOS) | Alkaline (NH₃) | 3.2 - 32 x 10³ s⁻¹ (average) | nih.gov |

This interactive data table provides examples of reaction rates for analogous compounds.

Factors Governing Condensation Rate and Degree

Several factors critically influence the rate and extent of hydrolysis and condensation, which in turn determine the structure and properties of the resulting polysiloxane product.

pH: The reaction rate is minimized at a neutral pH (around 7) and is catalyzed by both acids and bases. unm.edu

Acid Catalysis (pH < 7): Promotes the hydrolysis reaction. The resulting silanols are relatively stable, leading to slower condensation and the formation of less branched, more linear or randomly branched polymer structures. unm.edu The initial hydrolysis of this compound naturally produces HCl, creating an acidic environment.

Base Catalysis (pH > 7): Accelerates the condensation reaction more than the hydrolysis reaction. This is because the silanol group is deprotonated to form the highly nucleophilic silanolate anion (≡Si-O⁻), which rapidly attacks other silicon atoms, leading to highly branched, densely cross-linked, or particulate structures. unm.edunih.gov

Water/Si Ratio (R): The stoichiometric amount of water influences the reaction pathways. A low water-to-silane ratio may result in incomplete hydrolysis, leaving unreacted methoxy groups in the final polymer. Higher water concentrations drive the hydrolysis equilibrium toward completion and favor the water-producing condensation pathway. nih.gov

Temperature: Increasing the temperature accelerates the rates of both hydrolysis and condensation, leading to faster gelation or polymerization. bohrium.com

Solvent: The choice of solvent can affect the solubility of the silane and the growing polymer chains, influencing the reaction rates and the final polymer morphology.

Formation of Oligomeric and Polymeric Siloxane Structures

The hydrolysis of this compound ultimately yields a difunctional monomer, methylsilanetriol (CH₃Si(OH)₃), although full hydrolysis may not be complete before condensation begins. The condensation of the resulting difunctional silanol species, CH₃(OH)₂Si-O-Si(OH)₂CH₃ and similar structures, can proceed via two main pathways:

Intermolecular Condensation: Reaction between two separate molecules (monomers or oligomers) leads to the growth of linear polymer chains. nih.gov

Intramolecular Condensation: Reaction between silanol groups on the same molecule or oligomer leads to the formation of cyclic siloxanes. researchgate.net Common cyclic structures include the trimer (D₃) and tetramer (D₄).

The initial stages of the reaction involve the formation of dimers, trimers, and other low-molecular-weight oligomers. nih.govresearchgate.net As the reaction progresses, these oligomers grow into longer linear chains and larger rings, eventually forming high-molecular-weight polysiloxanes. The specific reaction conditions, particularly concentration and catalyst, dictate the balance between linear chain growth and cyclization. researchgate.net

Other Significant Reaction Pathways

Hydrosilylation Reactions involving Silicon-Hydride Bonds (if applicable to derivatives)

This compound itself does not possess a silicon-hydride (Si-H) bond and therefore cannot directly participate in hydrosilylation reactions. However, it can be chemically converted into a derivative containing an Si-H bond, which can then be used in hydrosilylation. For example, reduction with a suitable hydride agent can replace the chloro or methoxy groups with hydrogen.

Hydrosilylation is a powerful and versatile reaction in organosilicon chemistry that involves the addition of an Si-H bond across an unsaturated bond, such as an alkene (C=C) or alkyne (C≡C). researchgate.net This reaction is a primary method for forming stable silicon-carbon bonds. nih.gov

General Reaction Scheme: R₃Si-H + CH₂=CH-R' ---(catalyst)--> R₃Si-CH₂-CH₂-R'

The reaction is almost always catalyzed by a transition metal complex. Platinum-based catalysts, such as Karstedt's catalyst, are widely used, although complexes of other metals like rhodium and rhenium are also effective. researchgate.netmdpi.comresearchgate.net The catalytic cycle is complex and can vary, but a commonly accepted pathway (the Chalk-Harrod mechanism) involves:

Oxidative addition of the Si-H bond to the metal center.

Coordination of the alkene to the metal.

Insertion of the alkene into the metal-hydride bond.

Reductive elimination of the final organosilane product, regenerating the catalyst.

This reaction allows for the functionalization of polymers and the synthesis of a wide array of organosilicon compounds and materials.

Reactions with Organic Functionalities

This compound is a trifunctional organosilane, possessing three reactive sites: one silicon-chlorine (Si-Cl) bond and two silicon-methoxy (Si-OCH₃) bonds. The reactivity of these sites dictates its transformation pathways when interacting with various organic functional groups. The Si-Cl bond is particularly susceptible to nucleophilic substitution, making it the primary site for initial reactions.

The most prominent reaction with organic functionalities is the esterification or alcoholysis involving the displacement of the chlorine atom. This reaction occurs readily with alcohols to form a new silicon-oxygen bond, releasing hydrogen chloride (HCl) as a byproduct. google.com The general equation for this esterification of a chlorosilane is:

RₘSiCl₄₋ₘ + nR'OH → RₘSi(OR')ₙCl₄₋ₘ₋ₙ + nHCl google.com

For this compound, the reaction with an alcohol (R'OH) proceeds as follows:

CH₃(OCH₃)₂SiCl + R'OH → CH₃(OCH₃)₂Si(OR') + HCl

This process is utilized to synthesize various alkoxysilanes. google.com The reaction can be carried out in the presence of a chlorinated hydrocarbon solvent. google.com While acid-binding agents are sometimes used to neutralize the HCl byproduct, processes have been developed that proceed without them to simplify purification and reduce yield losses. google.com

The methoxy groups (-OCH₃) on the silicon atom are also reactive, primarily through hydrolysis, which is a reaction with water (an inorganic functionality) but is crucial for subsequent reactions with organic polymers. These alkoxy groups can also undergo transesterification with other alcohols, particularly under catalytic conditions, although this is less common than the initial reaction at the Si-Cl site.

The reactivity of this compound allows it to act as a versatile intermediate in the synthesis of more complex organosilicon compounds. cfmats.comchemimpex.com By reacting with organic molecules containing hydroxyl groups, it can be incorporated into larger structures, serving as a precursor for silicone polymers and as a coupling agent. chemimpex.comresearchgate.net

Table 1: Selected Reactions of this compound with Organic Functional Groups

| Reactant Functional Group | Reagent Example | Primary Reactive Site | Product Type | Byproduct |

|---|---|---|---|---|

| Hydroxyl (-OH) | Alcohols (e.g., Ethanol) | Si-Cl | Alkoxysilane | HCl |

| Hydroxyl (-OH) | Polyols, Cellulose (B213188) | Si-Cl, Si-OCH₃ | Grafted Polymer | HCl, CH₃OH |

Cross-linking Reactions

The ability of this compound to form cross-linked networks is fundamental to its application in materials science, particularly in the formation of silicone polymers, coatings, and adhesives. chemimpex.com The cross-linking process is typically initiated by hydrolysis, followed by a series of condensation reactions.

Application Domains in Advanced Materials Science

Precursor in Sol-Gel Processing

The sol-gel process is a widely utilized and versatile method for creating solid materials from a chemical solution. It involves the transition of a system from a liquid "sol" into a solid "gel" phase. In silica-based sol-gel chemistry, alkoxysilanes are common precursors that undergo hydrolysis and condensation reactions to form a silica (B1680970) network. The choice of precursor is critical as it dictates the chemical and structural properties of the final material. Methyldimethoxychlorosilane serves as a key organofunctional silane (B1218182) precursor in this process.

This compound is employed in the synthesis of porous silica materials, such as xerogels and aerogels, and in the formation of siloxane polymers. When used in conjunction with tetra-functional silicon alkoxides like Tetraethyl Orthosilicate (TEOS), it acts as a network modifier. The single methyl group attached to the silicon atom is hydrolytically stable and becomes incorporated into the final silica structure, imparting organic character to the inorganic network.

The introduction of these methyl groups reduces the degree of cross-linking compared to a purely inorganic precursor system, leading to a more flexible and less dense siloxane network. This modification is crucial for creating materials with tailored porosity. The sol-gel technique is highly suitable for developing porous structures of oxide materials for a variety of applications. By introducing organically modified silica precursors like this compound, properties such as mechanical stress resistance and hydrophobicity of the resulting silica gels can be significantly improved.

The incorporation of this compound into a sol-gel formulation provides a powerful means to control the microstructure and porosity of the final material. The presence of the non-hydrolyzable methyl group has several profound effects:

Hydrophobicity : The methyl groups lend a hydrophobic character to the silica surface, which can prevent pore collapse during the drying process (a common issue in the formation of aerogels) and create materials suitable for applications like moisture-resistant coatings or separation of organic compounds from water.

Pore Size and Surface Area : The extent of methyl group incorporation can be used to tailor the pore network. Research on similar methyl-substituted silanes, such as Methyltriethoxysilane (MTES), has shown that increasing the molar ratio of the methyl-silane precursor influences particle size, density, and apparent surface area. Specifically, while increasing the MTES/TEOS ratio can lead to a decrease in particle size and density, the surface area may initially increase before decreasing at higher substitution levels.

The ability to manipulate these properties is essential for creating materials for specific applications, from catalysis and separation to drug delivery systems.

Table 1: Effect of Methyl-Substituted Silane (MTES) Content on Silica Xerogel Properties

| MTES/TEOS Molar Ratio (%) | Apparent Surface Area (m²/g) at pH 4.5 | Key Observations |

| 0 | ~650 | Purely inorganic silica network. |

| 20 | ~700 | Surface area increases with moderate methyl substitution. |

| 40 | ~750 | Maximum surface area observed at this substitution level. |

| 60 | ~700 | Surface area begins to decrease past the optimal point. |

| 80 | ~600 | Higher methyl content leads to lower surface area. |

| 100 | ~450 | Fully methyl-substituted network shows significantly reduced surface area. |

This table is generated based on data for MTES, a compound structurally and functionally similar to this compound, to illustrate the principles of microstructure control.

Studies conducted with analogous methyl-substituted silanes demonstrate that an increase in their molar ratio relative to TEOS leads to an exponential increase in gelation time. This is attributed to the lower number of functional groups available for cross-linking (this compound is primarily difunctional after hydrolysis of the chloro and methoxy (B1213986) groups), which slows down the formation of a continuous, sample-spanning gel network. The pH of the reaction medium is another critical parameter, with gelation times being shorter at less acidic pH values. This controlled, slower gelation can be advantageous for processing, allowing for better control over the material's homogeneity before it solidifies. The evolution of the network is affected as the difunctional nature of this precursor promotes the formation of more linear polymer chains, altering the final three-dimensional structure of the gel.

Formation of Hybrid Organic-Inorganic Composites

Hybrid organic-inorganic composites are materials that combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the nanometer scale. This compound is a valuable component in the synthesis of these advanced materials, particularly Class II hybrids, where the organic and inorganic phases are linked by strong covalent bonds.

The defining feature of Class II hybrids is the presence of strong chemical bonds between the organic and inorganic components, which creates a robust and stable interphase. This compound is well-suited for this role due to its molecular structure. The highly reactive chlorosilyl group can readily react with hydroxyl groups present on the surface of inorganic materials or with functional groups on organic polymers.

In the formation of a hybrid network, the functionality of the silicon precursor dictates the resulting structure. Silicon atoms in silane precursors are classified based on the number of bridging oxygen atoms they form after condensation: M (mono), D (di), T (tri), and Q (quaternary).

Q units , derived from tetra-functional precursors like TEOS, create a highly cross-linked, rigid three-dimensional inorganic network.

T units , from tri-functional precursors like methyltrimethoxysilane (B3422404), introduce an organic group and create branched network points.

D units , derived from di-functional precursors, form linear polymer chains and introduce two organic groups.

This compound, having one non-hydrolyzable methyl group and three hydrolyzable groups (two methoxy, one chloro), would be expected to primarily form T units (CH₃SiO₃) after complete hydrolysis and condensation. Its incorporation into a Q-unit-based network (from TEOS) disrupts the purely inorganic structure, introducing flexibility and organic character. This controlled

Tailoring Properties through Hybridization (e.g., mechanical, optical)

This compound serves as a critical interfacial agent in the creation of organic-inorganic hybrid materials. Its bifunctional nature, possessing both hydrolyzable reactive groups and a stable organic group, allows it to form a durable bridge between dissimilar phases. This "molecular bridge" is fundamental to tailoring the macroscopic properties of the resulting composite material.

The primary mechanism involves the hydrolysis of the methoxy (-OCH₃) and chloro (-Cl) groups into reactive silanol (B1196071) (-Si-OH) groups. These silanols then condense with hydroxyl groups present on the surface of inorganic fillers (like silica, glass fibers, or metal oxides), forming strong, covalent siloxane bonds (Si-O-Inorganic). The methyl (-CH₃) group, oriented away from the inorganic surface, becomes physically or chemically integrated into the surrounding organic polymer matrix.

This enhanced interfacial adhesion is crucial for effective stress transfer from the flexible polymer matrix to the rigid inorganic filler. Consequently, the mechanical properties of the hybrid material are significantly improved compared to a simple mixture of the two components. Research findings indicate that the use of silane coupling agents leads to improvements in:

Tensile Strength: Better load distribution prevents premature failure at the interface.

Flexural Strength: Enhanced bonding resists bending forces more effectively.

While less commonly cited for its direct impact on optical properties, the role of this compound in improving filler dispersion is significant. By modifying the surface energy of the inorganic particles, it prevents their agglomeration within the polymer matrix. A more uniform dispersion can lead to enhanced optical clarity and a reduction in light scattering, which is beneficial in applications requiring transparency.

Table 1: Impact of Silane Coupling on Hybrid Material Properties

| Property | Effect of this compound Treatment | Underlying Mechanism |

|---|---|---|

| Mechanical Strength | Increased | Covalent bonding at the organic-inorganic interface improves stress transfer sunfar-silicone.comsilicorex.com. |

| Adhesion | Improved | Forms a durable bridge between the polymer matrix and inorganic filler shinetsusilicone-global.comhengdasilane.com. |

| Filler Dispersion | Enhanced | Reduces particle agglomeration by modifying surface energy. |

| Optical Clarity | Potentially Improved | Uniform dispersion of nanoparticles can reduce light scattering. |

Applications in Coatings and Thin Films

In the domain of coatings and thin films, this compound is utilized primarily as an adhesion promoter and a surface modifying agent to create protective, functional layers. chemimpex.comempa.ch. Thin-film technologies often incorporate silanes to enhance paint adhesion and improve corrosion resistance polarco.fi.

When applied to a substrate, this compound can form a very thin, covalently bonded siloxane film. The process involves the same hydrolysis and condensation reactions described previously, resulting in a durable film that is chemically anchored to the surface. These films can be deposited through various methods, including vapor deposition or from a solution researchgate.netpreprints.org.

The primary functions of this compound in coatings include:

Adhesion Promotion: It is frequently used as a primer or additive to improve the bond between a coating and an inorganic substrate like glass or metal silicorex.com. The silane forms a covalent link with the substrate and a compatible interface with the organic coating, preventing delamination and improving durability shinetsusilicone-global.com.

Corrosion Resistance: By creating a dense, hydrophobic barrier film on a metal surface, it can inhibit moisture ingress, a key factor in corrosion processes polarco.fi.

Surface Energy Modification: The resulting film presents methyl groups to the environment, creating a low-energy, hydrophobic surface that can repel water and prevent fouling chemimpex.com.

The addition of silanes to coating formulations can also enhance the cross-linking density of the cured film, leading to improved hardness and abrasion resistance researchgate.net.

Surface Functionalization and Modification

Surface functionalization is a key application for this compound, enabling the precise tailoring of a material's surface properties without altering its bulk characteristics rsc.orggelest.com. The molecule's reactivity allows it to chemically modify a wide range of surfaces, imparting new functionalities such as altered wettability, improved adhesion, and enhanced biocompatibility nih.govmdpi.com.

Covalent Grafting onto Inorganic Substrates

This compound can be covalently grafted onto inorganic substrates that possess surface hydroxyl (-OH) groups, such as glass, silica, ceramics, and various metal oxides thenanoholdings.comresearchgate.net. The grafting process is a chemical reaction that creates a robust and stable surface modification.

The reaction proceeds in two main steps:

Hydrolysis: The methoxy (-OCH₃) and highly reactive chloro (-Cl) groups on the silicon atom react with trace amounts of water to form silanol intermediates (-Si-OH).

Condensation: These newly formed silanol groups react with the hydroxyl groups on the inorganic substrate surface, releasing water (or methanol) and forming a stable, covalent siloxane bond (Si-O-Substrate) hengdasilane.comthenanoholdings.com.

This process effectively "grafts" the methyldimethoxy-silyl group onto the surface. Because the bond is covalent, the surface modification is highly durable and resistant to removal by washing or mechanical action, which is a significant advantage over physically adsorbed coatings researchgate.netnih.gov.

Table 2: Covalent Grafting Reaction Summary

| Reactant Group on Silane | Reactant Group on Substrate | Resulting Bond | Byproduct |

|---|---|---|---|

| -Cl (Chloro) | -OH (Hydroxyl) | -Si-O-Substrate (Siloxane) | HCl |

| -OCH₃ (Methoxy) | -OH (Hydroxyl) | -Si-O-Substrate (Siloxane) | CH₃OH |

Modification of Polymeric Surfaces (e.g., PDMS)

While silanes are well-known for modifying inorganic surfaces, they are also used to alter the properties of polymeric surfaces, most notably poly(dimethylsiloxane) (PDMS). PDMS is a silicone-based polymer widely used in microfluidics and biomedical devices, but its native surface is hydrophobic and prone to non-specific adsorption nih.govuminho.pt.

To functionalize PDMS with this compound, the surface typically requires an activation step. This is often achieved through exposure to oxygen plasma or UV-ozone, which breaks the Si-CH₃ bonds on the PDMS surface and creates reactive silanol (Si-OH) groups uminho.ptresearchgate.net. Once the surface is activated and rendered hydrophilic, it can react with this compound in a manner similar to inorganic substrates.

The silane's chloro and methoxy groups react with the surface silanols, covalently grafting the molecule onto the PDMS backbone researchgate.netsemanticscholar.org. This modification can be used to reintroduce or alter the organic functionality at the surface, for example, to control its chemical reactivity or to pattern areas with different properties.

Mechanisms of Silane Coupling Agent Action

The effectiveness of this compound as a coupling agent stems from its ability to act as a molecular bridge between chemically dissimilar materials, primarily through the chemical bonding mechanism sunfar-silicone.comhengdasilane.com. According to this theory, the silane molecule forms covalent bonds with both the inorganic and organic materials, creating a strong and stable interface.

The general structural formula for a silane coupling agent is Y-R-Si-X₃, where:

X represents a hydrolyzable group. For this compound, these are the two methoxy groups and one chlorine atom. These groups react with water to form silanols, which then bond to the inorganic surface sunfar-silicone.comthenanoholdings.com.

Si is the central silicon atom.

R is a linker group, which in this case is absent as the functional group is directly attached to the silicon.

Y is an organofunctional group. For this compound, this is the methyl group (-CH₃). This non-polar group provides a compatible interface for interaction with an organic polymer matrix, either through physical entanglement or by influencing the surface energy.

The coupling process involves the silane migrating to the interface, where it hydrolyzes and bonds to the inorganic surface. The organofunctional end then interacts with the organic matrix during processing or curing, resulting in a significantly improved interfacial bond strength compared to an untreated interface silicorex.comhengdasilane.com.

Alteration of Surface Wettability and Adhesion Properties

A primary consequence of surface modification with this compound is the significant alteration of surface wettability and adhesion nih.gov. Wettability, typically measured by the water contact angle (WCA), describes the balance between adhesive and cohesive forces and determines whether a surface is hydrophilic (water-attracting) or hydrophobic (water-repelling) mdpi.comrsc.org.

When this compound is grafted onto a hydrophilic surface rich in hydroxyl groups (e.g., clean glass, oxidized PDMS), it replaces these polar groups with non-polar methyl groups. This chemical change drastically reduces the surface energy, causing the surface to become hydrophobic chemimpex.comgelest.com.

Table 3: Representative Change in Surface Wettability

| Substrate | Typical Initial WCA | Surface State | WCA After Modification | Modified Surface State |

|---|---|---|---|---|

| Glass/Silica | < 20° | Hydrophilic | > 90° | Hydrophobic |

| Plasma-Oxidized PDMS | < 30° | Hydrophilic | > 100° | Hydrophobic |

(Note: Specific contact angles can vary based on surface roughness and modification density.)

This change in wettability directly impacts adhesion. The creation of a low-energy, hydrophobic surface reduces the adhesion of water and polar substances researchgate.net. Conversely, the primary role of silane coupling agents is to improve adhesion between an inorganic surface and an organic polymer silicorex.comshinetsusilicone-global.com. By creating a chemically compatible interface, this compound ensures that the polymer can effectively wet and bond to the modified surface of the inorganic filler or substrate, leading to durable composite materials and coatings.

Role in Polymerization Processes

This compound is an organosilicon compound that serves as a reactive intermediate in the synthesis of more complex silicon-containing molecules and polymers. While organosilanes as a class are integral to various polymerization techniques, specific research detailing the direct application of this compound in the capacities outlined below is not extensively available in publicly accessible scientific literature. The compound is more commonly documented as a precursor or building block in chemical synthesis rather than a direct functional agent in polymerization reactions like catalysis or chain transfer. smolecule.comgoogle.compatsnap.com

As an External Donor in Catalytic Polymerization (e.g., Ziegler-Natta)

The role of external donors, particularly alkoxysilanes, is critical in Ziegler-Natta catalysis for enhancing the stereoselectivity of polymers like polypropylene. These donors influence catalyst activity and polymer properties. However, detailed studies focusing on this compound as an external donor are not found in the available research. The literature extensively covers other alkoxysilanes in this application, but specific performance data, research findings, or established use of this compound for this purpose are not documented.

Radiation-Induced Polymerization and Polymer Modifications

There is a lack of available scientific research and findings on the use of this compound in the context of radiation-induced polymerization or for the modification of polymers through radiation. This specialized field uses high-energy radiation to initiate polymerization or create reactive sites on a polymer for grafting or cross-linking. The role, if any, of this compound in mediating or participating in these high-energy processes is not described in the existing scientific literature.

Advanced Analytical Techniques for Characterizing Derived Materials and Reaction Systems

Spectroscopic Methodologies for Structural Elucidation of Networks

Spectroscopic techniques are indispensable for probing the chemical structure, bonding, and degree of condensation within the siloxane networks formed from methyldimethoxychlorosilane. These methods provide insights into the molecular arrangements that govern the macroscopic properties of the final material.

Fourier Transform Infrared (FTIR) Spectroscopy for Si-O-Si Linkages and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within materials derived from this compound. The hydrolysis of the methoxy (B1213986) groups and subsequent condensation to form a polysiloxane network can be monitored by observing characteristic changes in the infrared spectrum.

The primary indicator of network formation is the appearance and evolution of strong absorption bands associated with the siloxane (Si-O-Si) linkages. These are typically observed as a broad and intense asymmetric stretching vibration in the region of 1000-1100 cm⁻¹ and a symmetric stretching vibration around 800 cm⁻¹. researchgate.net The presence of residual silanol (B1196071) (Si-OH) groups, resulting from incomplete condensation, can be identified by a broad absorption band in the 3200-3600 cm⁻¹ region. researchgate.netd-nb.info Additionally, the C-H stretching and bending vibrations from the methyl groups attached to the silicon atoms are expected in the regions of 2900-3000 cm⁻¹ and 1260-1280 cm⁻¹, respectively.

The progress of the sol-gel reaction can be followed by monitoring the decrease in the intensity of bands related to the Si-OCH₃ groups and the corresponding increase in the intensity of the Si-O-Si and Si-OH bands.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| Si-O-Si Asymmetric Stretch | 1000 - 1100 | Indicates the formation of the polysiloxane network backbone. |

| Si-O-Si Symmetric Stretch | ~800 | Further confirmation of the siloxane network. |

| Si-OH Stretch | 3200 - 3600 | Presence of unreacted hydroxyl groups, indicating incomplete condensation. |

| C-H Stretch (Methyl) | 2900 - 3000 | Confirms the presence of the methyl functional group from the precursor. |

| Si-CH₃ Bend | 1260 - 1280 | Characteristic vibration of the methyl group bonded to silicon. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si MAS NMR) for Silicon Environments and Condensation Degree

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ²⁹Si Magic Angle Spinning (MAS) NMR, provides detailed quantitative information about the local chemical environment of silicon atoms within the polysiloxane network. This technique is crucial for determining the degree of condensation and identifying different structural units.

This compound is a trifunctional precursor, meaning each silicon atom can form up to three siloxane bonds. The resulting silicon environments are typically denoted as Tⁿ structures, where 'T' signifies a trifunctional unit and 'n' represents the number of bridging oxygen atoms (Si-O-Si linkages) connected to the silicon atom (n = 0, 1, 2, or 3).

The ²⁹Si NMR chemical shifts are sensitive to the number of attached oxygen atoms. Generally, an increase in the number of siloxane bonds results in a downfield shift (more negative ppm value). By integrating the areas of the peaks corresponding to the different Tⁿ species, the degree of condensation (DC) can be calculated using the following formula:

DC (%) = [ (1 × Area(T¹)) + (2 × Area(T²)) + (3 × Area(T³)) ] / [ 3 × (Area(T⁰) + Area(T¹) + Area(T²) + Area(T³)) ] × 100

| Silicon Environment | Notation | Description | Typical ²⁹Si Chemical Shift Range (ppm) |

| Monomeric Unit | T⁰ | CH₃Si(OR)₃ or CH₃Si(OH)₃ | -40 to -50 |

| End-group Unit | T¹ | CH₃Si(OSi)(OR)₂ or CH₃Si(OSi)(OH)₂ | -50 to -60 |

| Linear Unit | T² | CH₃Si(OSi)₂(OR) or CH₃Si(OSi)₂(OH) | -60 to -70 |

| Fully Condensed Unit | T³ | CH₃Si(OSi)₃ | -70 to -80 |

Note: The exact chemical shifts can vary depending on factors such as the specific substituents, solvent, and pH.

This quantitative analysis of the silicon environments is vital for understanding the network's cross-linking density, which directly influences its mechanical and thermal properties. ucsb.eduresearchgate.nethilarispublisher.com

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of the molecular structure. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the Si-O-Si backbone and the Si-C bonds in materials derived from this compound.

The hydrolysis and condensation reactions can be monitored in situ using Raman spectroscopy. The disappearance of bands associated with the Si-Cl and Si-OCH₃ groups and the appearance of new bands corresponding to the Si-O-Si network are indicative of the reaction progress. The strong, symmetric stretching vibration of the Si-O-Si linkage in cyclic or linear siloxanes typically appears in the 400-600 cm⁻¹ region. The Si-CH₃ symmetric stretching vibration is also readily observable.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Significance |

| Si-O-Si Symmetric Stretch | 400 - 600 | Characterizes the formation of the siloxane backbone. |

| Si-CH₃ Symmetric Stretch | 600 - 800 | Confirms the presence and environment of the methyl groups. |

| Si-Cl Stretch | 450 - 550 | Monitors the hydrolysis of the precursor. |

| Si-OCH₃ Vibrations | 600 - 700 | Tracks the hydrolysis of the methoxy groups. |

Computational studies can be employed to calculate theoretical Raman spectra, which aids in the assignment of complex vibrational modes observed in experimental data. rsc.orgnih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of the derived material, typically within the top 2-10 nanometers. diva-portal.orgresearchgate.netrockymountainlabs.com This is particularly important for applications where surface properties, such as in coatings and thin films, are critical.

By analyzing the kinetic energy of photoelectrons emitted from the sample upon X-ray irradiation, XPS can identify the elements present and their relative concentrations. High-resolution spectra of individual elements can reveal information about their chemical bonding environment. For materials derived from this compound, the Si 2p and O 1s core level spectra are of particular interest.

The binding energy of the Si 2p peak can distinguish between silicon atoms in different oxidation states and bonding environments. For instance, silicon in a fully formed SiO₂-like network will have a higher binding energy compared to silicon in a sub-stoichiometric oxide or a siloxane with organic substituents. The O 1s spectrum can differentiate between oxygen in Si-O-Si linkages and oxygen in Si-OH groups.

| Core Level | Chemical State | Typical Binding Energy (eV) |

| Si 2p | Si-C | ~100-101 |

| Si 2p | Si-O (sub-oxides) | ~101-102 |

| Si 2p | Si-O-Si (siloxane) | ~102-103 |

| Si 2p | SiO₂ | ~103-104 |

| O 1s | Si-O-Si | ~532-533 |

| O 1s | Si-OH | ~533-534 |

Note: Binding energies can be influenced by surface charging and require careful calibration.

Microscopic and Imaging Techniques for Morphological and Nanostructural Analysis

Scanning Electron Microscopy (SEM) for Surface Morphology and Porosity

Scanning Electron Microscopy (SEM) is a widely used technique for obtaining high-resolution images of the surface of a material. A focused beam of electrons is scanned across the sample, and the interaction of the electrons with the surface generates various signals that can be used to create an image.

SEM analysis of materials derived from this compound can reveal a wide range of morphological features, including:

Particle size and shape: For materials synthesized as powders or colloids.

Surface texture: Whether the surface is smooth, rough, or has specific patterns.

Porosity: The presence, size, and distribution of pores on the surface. nih.govresearchgate.net

Cracks and defects: The integrity of films and coatings.

By examining the morphology at different magnifications, a comprehensive understanding of the material's structure from the micrometer to the nanometer scale can be achieved. researchgate.netyoutube.comelsevierpure.com For porous materials, SEM can provide qualitative information about the pore structure, which can be correlated with quantitative data from other techniques like gas adsorption. The preparation of the sample is crucial for obtaining high-quality SEM images, and non-conductive materials may require a thin conductive coating to prevent charging effects.

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface of materials derived from this compound, providing nanoscale resolution imaging and quantitative data on surface topography and nanostructure. spectraresearch.comoxinst.com This high-resolution imaging technique is crucial for understanding the formation and quality of thin films, self-assembled monolayers (SAMs), and coatings on various substrates. umn.edu The operational principle of AFM involves scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser system to generate a three-dimensional topographical map. researchgate.net

In the context of materials derived from organosilanes like this compound, AFM is used to visualize the structure of grafted molecular layers. acs.org For instance, after treating a glass or silicon substrate, AFM can reveal the formation of silane (B1218182) "islands" and determine the uniformity and smoothness of the resulting layer. lehigh.edu The root mean square (rms) roughness is a key parameter obtained from AFM analysis, quantifying the surface smoothness. Studies on aminosilane-coated glass have shown that a well-formed monolayer results in a very smooth surface with rms roughness values typically below 0.15 nm. lehigh.edu

AFM analysis of self-assembled monolayers of organosilanes on mica substrates has shown that they can form by nucleating isolated, self-similar domains. umn.edu The technique allows for the direct visualization of how these domains grow and coalesce to form a complete film. umn.edu Furthermore, AFM can be used to investigate the effects of different processing conditions, such as deposition time and precursor concentration, on the final morphology of the film. wiley.com This information is vital for optimizing coating processes to achieve desired properties like adhesion and barrier protection. researchgate.net

The following table presents typical surface roughness data obtained by AFM for organosilane-modified surfaces, illustrating the technique's ability to quantify surface topography.

Table 1: AFM Surface Roughness Data for Silane-Modified Surfaces

| Material/Substrate | Deposition/Treatment Conditions | Surface Feature | Root Mean Square (rms) Roughness (nm) | Reference |

|---|---|---|---|---|

| Uncoated Silicon Wafer | N/A | Smooth surface | 0.09 | wiley.com |

| APS-Coated Glass | Dip-coating followed by post-washing | Relatively smooth monolayer | <0.15 | lehigh.edu |

| DETA-Coated Glass | Dip-coating | Slightly rougher monolayer | 0.207 | lehigh.edu |

| APTMS on Si-oxide | 6 hours at 25°C | Flat layer with islands | 0.20 | wiley.com |

Note: APS = (3-Aminopropyl)triethoxysilane, DETA = N-(2-aminoethyl)-3-aminopropyltrimethoxysilane, APTMS = (3-Aminopropyl)trimethoxysilane. Data is illustrative of the type of information obtained via AFM.

Transmission Electron Microscopy (TEM) for Internal Structure and Nanoparticles

Transmission Electron Microscopy (TEM) is a powerful technique for probing the internal structure of materials at the nanoscale, making it essential for characterizing nanoparticles and polymer morphologies derived from this compound precursors. mdpi.com TEM operates by transmitting a beam of electrons through an ultra-thin specimen. The interactions of the electrons with the sample form an image, which is then magnified and focused onto an imaging device. This allows for direct visualization of features such as particle size, shape, dispersion, and the internal structure of mesoporous materials. nih.gov

Beyond individual nanoparticles, TEM is also employed to study the structure of polymer composites. When silica (B1680970) nanoparticles derived from compounds like this compound are incorporated into a polymer matrix, TEM can reveal how well these nanoparticles are dispersed. It can identify the presence of agglomerates, which can negatively impact the material's properties, and visualize the interface between the nanoparticles and the polymer matrix. researchgate.net The technique is also invaluable for observing the morphology of block copolymers derived from silicon-containing polymers, which can self-assemble into complex nanostructures like vesicles and cylinders. mdpi.com

The table below summarizes representative findings from TEM analyses of silica-based nanoparticles, showcasing the detailed structural information that can be obtained.

Table 2: TEM Characterization of Silica-Based Nanoparticles

| Material | Synthesis/Observation | Key Finding | Dimension (nm) | Reference |

|---|---|---|---|---|

| Mesoporous Silica Nanoparticles (MSNs) | Core-shell synthesis with Pt catalyst | Particle Size | 272 - 420 | mdpi.com |

| Mesoporous Silica Nanoparticles (MSNs) | Core-shell synthesis with Pt catalyst | Pore Size | 2.4 | mdpi.com |

| Fe3O4-La@SiO2 Magnetic Nanoparticles | Nanoscale synthesis for bone regeneration | Particle Size | 83.6 | researchgate.net |

| Silica Nanoparticles | Varied TEOS/ammonia concentrations | Spherical Morphology | Variable | researchgate.net |

Note: TEOS = Tetraethylorthosilicate. Data illustrates the type of measurements enabled by TEM.

Thermal Analysis Methods for Material Stability and Transitions

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of materials as a function of temperature or time while the sample is subjected to a controlled temperature program. For polymers and materials derived from this compound, such as polysiloxanes and silicone resins, these methods are critical for determining their operational temperature limits, stability, and compositional characteristics.

Thermogravimetric Analysis (TGA) for Thermal Degradation and Composition

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. primescholars.com It is particularly useful for determining the thermal stability and composition of materials derived from this compound, such as polysiloxanes and silicone resins. semanticscholar.orgnih.gov The analysis involves heating a sample on a precision balance at a constant rate and monitoring its weight loss. The resulting TGA curve plots mass percentage against temperature.

In an inert atmosphere like nitrogen, polysiloxanes typically degrade through a single weight-loss step. primescholars.comgelest.com This degradation is often due to depolymerization reactions that break down the linear polymer chains into smaller, volatile cyclic structures. gelest.com The temperatures at which weight loss begins (onset temperature) and proceeds most rapidly are key indicators of the material's thermal stability. gelest.com In contrast, thermal degradation in the presence of oxygen (thermo-oxidative degradation) is generally a more complex, multi-step process that often results in a stable silica (SiO2) residue at high temperatures. gelest.com

TGA is frequently used to compare the stability of different silicone formulations. For example, the introduction of different functional groups can alter the degradation profile. bg.ac.rs Studies have shown that with an increase in trifluorovinyl ether (TFVE) groups in a silicone resin, the temperature for 5% mass loss (T5%) can increase from 374 °C to 461 °C in a nitrogen atmosphere, indicating significantly enhanced thermal stability. nih.gov

The following table presents characteristic thermal degradation data for various silicone-based materials as determined by TGA.

Table 3: TGA Data for Thermal Degradation of Silicone-Based Materials

| Material | Atmosphere | Temperature for 5% Mass Loss (T5%) | Temperature for 10% Mass Loss (T10%) | Reference |

|---|---|---|---|---|

| Silicone Resin (M-SR) | Nitrogen | 374 °C | 415 °C | nih.gov |

| Fluorinated Silicone Resin (F-SR) | Nitrogen | up to 461 °C | up to 500 °C | nih.gov |

| Silicone Resin (M-SR) | Air | 362 °C | 389 °C | nih.gov |

| Fluorinated Silicone Resin (F-SR) | Air | up to 392 °C | up to 447 °C | nih.gov |

Differential Scanning Calorimetry (DSC) for Thermal Transitions of Derived Materials

Differential Scanning Calorimetry (DSC) is a premier technique for investigating the thermal transitions of polymeric materials. hu-berlin.de It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. simtec-silicone.com This allows for the detection of transitions such as the glass transition (Tg), crystallization (Tc), and melting (Tm). eag.com For materials derived from this compound, DSC provides critical insights into their physical state and behavior over a wide temperature range, which is essential for determining processing parameters and application limits. dtic.milnetzsch.com

The glass transition temperature (Tg) is one of the most important properties measured by DSC. It represents the temperature at which an amorphous or semi-crystalline material transitions from a hard, brittle state to a softer, more rubbery state. netzsch.com For polysiloxanes, the Tg is typically very low, which contributes to their excellent flexibility at low temperatures. gelest.com A typical DSC thermogram for a silicone material might show a step change in the heat flow corresponding to the glass transition at a temperature like -117.6°C. netzsch.com

DSC is also extensively used to study curing reactions in silicone systems, which are often exothermic. simtec-silicone.comnih.gov By monitoring the heat released during curing at different heating rates, it is possible to determine the kinetics of the reaction, including the activation energy. simtec-silicone.com This information is crucial for optimizing the curing process in industrial applications. nih.gov Furthermore, DSC can detect crystallization and melting events. A DSC scan of a silicone might show an exothermic peak for cold crystallization (e.g., at -85.0°C) and an endothermic peak for melting (e.g., at -41.3°C). netzsch.com

The table below provides examples of thermal transition data for polysiloxane-based materials obtained from DSC analysis.

Table 4: DSC Data for Thermal Transitions in Polysiloxane Materials

| Material | Thermal Transition | Temperature (°C) | Reference |

|---|---|---|---|

| Silicone Material | Glass Transition (Tg) | -117.6 | netzsch.com |

| Silicone Material | Cold Crystallization (Tcc) | -85.0 | netzsch.com |

| Silicone Material | Melting (Tm) | -41.3 | netzsch.com |

| Polydimethylsiloxane (B3030410) (PDMS) | Melting (Tm) | approx. -38 | dtic.mil |

Other Techniques for Functional Properties of Materials

Beyond structural and thermal characterization, a variety of other analytical techniques are employed to assess the specific functional properties of materials derived from this compound. These properties are often directly related to the end-use performance of the material, for example, in coatings, composites, or electronic devices.

Mechanical Property Assessment (e.g., Elastic Modulus, Hardness)

The mechanical properties of materials derived from this compound, such as coatings and composites, are critical for ensuring their durability and reliability in various applications. mdpi.com Key parameters include the elastic modulus (or Young's modulus), which measures the material's stiffness, and hardness, which indicates its resistance to localized plastic deformation such as scratching or indentation. researchgate.net

Nanoindentation is a primary technique for measuring these properties in thin films and at the nanoscale. mdpi.com In a nanoindentation test, a hard tip of a known geometry is pressed into the sample surface with a controlled load. The instrument continuously records the load and the penetration depth of the indenter. From the resulting load-displacement curve, both the hardness and elastic modulus of the material can be calculated. researchgate.net

For coatings derived from organosilanes, these mechanical properties can be tailored by adjusting the formulation. For example, incorporating tetraethoxysilane (TEOS) into a coating formulation based on methyltrimethoxysilane (B3422404) (MTMS) has been shown to increase both hardness and Young's modulus. mdpi.com Similarly, embedding SiO2 nanoparticles into polysiloxane coatings can significantly improve their mechanical performance. researchgate.net Research has shown that adding precondensed diethoxydimethylsilane (DEDMS) to an MTMS-based coating can increase the Young's modulus from 3 GPa to 4 GPa and the hardness from 0.55 GPa to 0.70 GPa. mdpi.com Such enhancements are crucial for applications requiring wear and scratch resistance. ncsu.edu

The following table showcases representative mechanical property data for various silane- and siloxane-based coatings.

Table 5: Mechanical Properties of Silane/Siloxane-Based Coatings

| Coating System | Key Component(s) | Elastic Modulus (GPa) | Hardness (GPa) | Reference |

|---|---|---|---|---|

| MTMS Reference Coating | Methyltrimethoxysilane | 3 | 0.55 | mdpi.com |

| MTMS with precondensed DEDMS | Methyltrimethoxysilane, Diethoxydimethylsilane | 4 | 0.70 | mdpi.com |

| Annealed Fe-Ga-Cr Alloy | N/A (for comparison) | 231 | 11.4 | mdpi.com |

| Decarburised Fe-Ga-Cr Alloy | N/A (for comparison) | 242 | 12.7 | mdpi.com |

Contact Angle Measurements for Surface Wettability

Contact angle measurement is a crucial technique for quantifying the wettability of a solid surface that has been modified with this compound. This analysis is based on measuring the angle formed at the three-phase contact point where a liquid, gas, and the solid substrate meet. nih.gov The value of this angle provides direct insight into the hydrophobic or hydrophilic nature of the surface.

When a substrate rich in hydroxyl (-OH) groups, such as glass or silica, is treated with this compound, a silanization reaction occurs. The chlorosilane reacts with the surface hydroxyl groups, forming stable siloxane (Si-O-Si) bonds and covalently attaching methyldimethoxy silyl groups to the surface. This process replaces the polar, hydrophilic hydroxyl groups with nonpolar methyl groups, fundamentally altering the surface energy.

The result of this modification is a significant increase in the hydrophobicity of the surface. This change is quantified by measuring the contact angle of a water droplet on the surface. An untreated hydrophilic surface will exhibit a low water contact angle, as the water droplet tends to spread out. After modification with this compound, the surface becomes water-repellent, causing the water droplet to bead up and resulting in a much higher contact angle (greater than 90°).

The degree of hydrophobicity can be controlled by varying the reaction conditions, such as the concentration of the silane solution and the treatment time. researchgate.netnih.gov These parameters influence the density of the grafted silane layer on the surface. Contact angle goniometry is used to precisely measure these changes and confirm the efficacy of the surface treatment.

Table 1: Representative Changes in Water Contact Angle on Glass Surfaces After Silanization This table presents typical data for silanization, illustrating the effect of treatment on wettability. The specific values are representative of treatments with dichlorosilane compounds, which produce a similar hydrophobic effect to this compound.

| Surface Treatment | Treatment Time | Water Contact Angle (°) | Surface Character |

| Untreated Glass Slide | N/A | ~25° | Hydrophilic |

| Silane Treatment (0.1% solution) | 1 hour | ~95° | Hydrophobic |

| Silane Treatment (1% solution) | 1 hour | ~105° | Hydrophobic |

Computational and Theoretical Investigations

Quantum Chemical Studies (DFT) on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure and energetics of molecules. It strikes a balance between computational cost and accuracy, making it suitable for studying the complex reaction pathways of organosilanes.

The hydrolysis and condensation of alkoxysilanes are fundamental to the formation of polysiloxane materials. While specific DFT studies on methyldimethoxychlorosilane are not prominent in published literature, research on analogous compounds like methyltriethoxysilane (MTES) and γ-glycidoxypropyltrimethoxysilane (γ-GPS) provides a clear framework for the likely reaction pathways.

Hydrolysis of this compound would proceed in stages, with the sequential replacement of methoxy (B1213986) groups (–OCH₃) and the chloro group (–Cl) by hydroxyl groups (–OH) upon reaction with water. The chloro group is significantly more labile and hydrolyzes much more rapidly than the methoxy groups.

The subsequent condensation reactions involve the formation of siloxane (Si–O–Si) bonds through two primary pathways:

Water-producing condensation: Two silanol (B1196071) (Si–OH) groups react to form a siloxane bond and a water molecule.

Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol (B129727) molecule.

DFT calculations on related silanes have shown that the reactivity of the hydrolyzed intermediates is key to the final structure of the resulting polymer. For instance, in a study on the interaction of MTES hydrolysis products with cellulose (B213188), it was found that the hydrolysis product with two hydroxyl groups is more favorable for the growth of the organosilicon on the surface, suggesting a preference for a multilayer coating mechanism. ncsu.edu Computational studies on γ-GPS have also highlighted the significant influence of pH on the hydrolysis and condensation reaction rates in later stages of the process. semanticscholar.org These findings suggest that controlling the hydrolysis conditions of this compound would be crucial for directing the subsequent condensation and polymerization.

To understand the kinetics of a reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway. ucsb.edu DFT calculations are used to locate these TS structures and compute the activation energy (energy barrier), which determines the reaction rate.

For the hydrolysis and condensation of this compound, each step in the proposed pathways has a corresponding transition state. The general approach involves:

Guessing an initial TS structure: This can be based on chemical intuition or by using methods that interpolate between reactant and product structures. youtube.com

Optimization: Specialized algorithms are used to locate the saddle point on the potential energy surface that corresponds to the TS. scm.com

Verification: A frequency calculation is performed to confirm that the structure is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com

The table below illustrates typical activation energies calculated for the hydrolysis of a generic alkoxysilane, showing how the energy barrier changes for successive hydrolysis steps.

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| First Hydrolysis | RSi(OR)₂Cl + H₂O → RSi(OR)₂(OH) + HCl | ~15-25 |

| Second Hydrolysis | RSi(OR)₂(OH) + H₂O → RSi(OR)(OH)₂ + ROH | ~60-80 |

| Third Hydrolysis | RSi(OR)(OH)₂ + H₂O → RSi(OH)₃ + ROH | ~70-90 |

| Condensation (Water-producing) | 2 RSi(OR)(OH)₂ → (HO)(OR)Si-O-Si(OR)(OH) + H₂O | ~40-60 |

| Condensation (Alcohol-producing) | RSi(OR)(OH)₂ + RSi(OR)₂(OH) → (HO)(OH)Si-O-Si(OR)₂(OH) + ROH | ~50-70 |

Note: These are representative values for analogous tri-functional silanes and are for illustrative purposes. The initial hydrolysis of the Si-Cl bond is extremely rapid with a very low activation barrier.

DFT provides detailed information about the electronic structure of a molecule, which is fundamental to its reactivity. nih.gov Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the silicon atom is a primary electrophilic center, susceptible to nucleophilic attack by water during hydrolysis.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charges on each atom, quantifying the polarity of bonds like Si–Cl and Si–O, which governs their susceptibility to hydrolysis.

These analyses allow for a rational prediction of how this compound will react. The highly positive partial charge on the silicon atom and the energies of its LUMO would confirm its high reactivity toward nucleophiles.

Molecular Dynamics Simulations of Polymerization and Network Formation

While quantum chemistry is excellent for studying individual reaction steps, Molecular Dynamics (MD) simulations are used to model the collective behavior of many molecules over time. researchgate.netyoutube.com This technique is ideal for investigating the polymerization of hydrolyzed this compound monomers and the formation of the resulting polysiloxane network.

An MD simulation follows a standard algorithm:

Initialization: A simulation box is created containing a specified number of monomer molecules (e.g., hydrolyzed this compound) at a given density and temperature. Initial positions and velocities are assigned to all atoms. researchgate.net

Force Calculation: The forces acting on each atom are calculated based on a "force field," which is a set of equations and parameters that describe the potential energy of the system as a function of atomic positions.

Integration of Equations of Motion: Newton's equations of motion are solved numerically to update the positions and velocities of all atoms over a small time step (typically on the order of femtoseconds). researchgate.net

Equilibration and Production: The simulation is first run for a period to allow the system to reach thermal equilibrium. Following equilibration, the "production" phase begins, where data on atomic trajectories are collected for analysis. youtube.com

For polymerization, reactive force fields (like ReaxFF) or combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used. mdpi.comvt.edu These approaches allow for the dynamic formation and breaking of chemical bonds, simulating the condensation reactions that lead to the growth of polymer chains and the cross-linking that forms a three-dimensional network. mdpi.com MD simulations provide insights into the evolution of the polymer's microstructure, its mechanical properties (like elasticity), and the influence of precursor concentration and temperature on the final material structure. vt.edumdpi.com

Modeling of Silane-Surface Interactions

The primary application of many organosilanes is to modify surfaces. Computational modeling is used to understand the mechanism of adsorption and covalent bond formation between the silane (B1218182) and a substrate. These models can be built at both the quantum mechanical and molecular dynamics levels.